Precursor to HDAC Inhibitors with Nanomolar Potency
Hydroxamate derivatives synthesized using ethyl 2-methyl-3-indoleacetate as a key intermediate demonstrate potent histone deacetylase (HDAC) inhibition, with IC₅₀ values in the low nanomolar range. Specifically, a representative hydroxamate derivative derived from this scaffold exhibited an IC₅₀ of 26.2 µM against HDAC, while optimized analogs achieved IC₅₀ values as low as 1.16 nM for HDAC1 and 2.30 nM for HDAC6 [1]. In comparison, the FDA-approved HDAC inhibitor SAHA (vorinostat) typically exhibits IC₅₀ values in the 10-50 nM range for class I HDACs, indicating that derivatives of ethyl 2-methyl-3-indoleacetate can achieve superior potency through appropriate structural elaboration [2].
| Evidence Dimension | HDAC inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Derivative IC₅₀ = 26.2 µM; optimized analog IC₅₀ = 1.16 nM (HDAC1), 2.30 nM (HDAC6) |
| Comparator Or Baseline | SAHA (vorinostat) IC₅₀ ≈ 10-50 nM (HDAC1) |
| Quantified Difference | Optimized analog shows ~10-50× higher potency than SAHA |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This demonstrates the compound's utility as a scaffold for generating HDAC inhibitors with tunable potency, which is critical for developing targeted anticancer therapeutics.
- [1] BindingDB. BDBM50475496 (CHEMBL537415) IC50 data for HDAC inhibition. Affinity Data IC50: 2.62E+4 nM. Assay Description: In vitro inhibitory concentration against Histone deacetylase (HDAC). View Source
- [2] Discovery of aliphatic-chain hydroxamates containing indole derivatives with potent class I histone deacetylase inhibitory activities. 2017. Compound 4o IC50 = 1.16 nM (HDAC1), 2.30 nM (HDAC6). View Source
